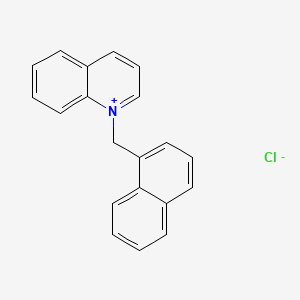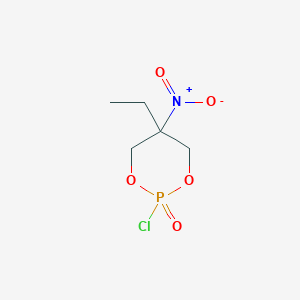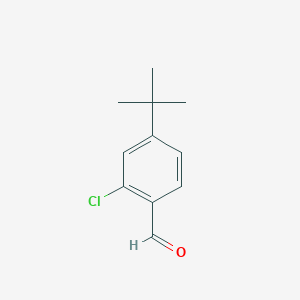
4-tert-Butyl-2-chlorobenzaldehyde
Vue d'ensemble
Description
4-tert-Butyl-2-chlorobenzaldehyde is a chemical compound with the formula C11H13ClO. It has a molecular weight of 196.67 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-tert-Butyl-2-chlorobenzaldehyde consists of a benzene ring substituted with a tert-butyl group and a chlorobenzaldehyde group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis
4-tert-Butyl-2-chlorobenzaldehyde is stored in a dark place, under an inert atmosphere, at room temperature . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Synthetic Chemistry Applications
4-tert-Butyl-2-chlorobenzaldehyde serves as a precursor in the synthesis of various complex molecules. For instance, it is involved in the microwave-mediated synthesis of Schiff base compounds, which form hydrogen-bonded sheets through π-stacking interactions, demonstrating its role in creating intricate molecular architectures (Quiroga et al., 2013). Similarly, its derivatives are used in the enantioselective synthesis of amino acids, showcasing its utility in producing chiral compounds for pharmaceutical applications (Shirakawa et al., 2014).
Materials Science and Polymer Chemistry
In materials science, derivatives of 4-tert-Butyl-2-chlorobenzaldehyde contribute to the development of novel polymers with unique properties. For example, Schiff base derivatives showing aggregation-induced emission (AIE) properties are synthesized for sensitive and selective detection of metal ions, indicating its potential in sensor technology (Harathi & Thenmozhi, 2020). Ortho-linked polyamides derived from bis(ether-carboxylic acid) or bis(ether amine) related to 4-tert-Butyl-2-chlorobenzaldehyde exhibit high thermal stability and solubility, suggesting applications in advanced materials (Hsiao et al., 2000).
Fluorescence and Sensing Applications
The compound and its derivatives are also explored in the context of fluorescence. AIE-active Schiff base compounds derived from 4-tert-Butyl-2-chlorobenzaldehyde analogs serve as fluorescent probes for metal ions, underscoring its role in developing sensitive detection systems (Harathi & Thenmozhi, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-2-chlorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-11(2,3)9-5-4-8(7-13)10(12)6-9/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKQMDLBMZFWDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591328 | |
| Record name | 4-tert-Butyl-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butyl-2-chlorobenzaldehyde | |
CAS RN |
65770-02-7 | |
| Record name | 4-tert-Butyl-2-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

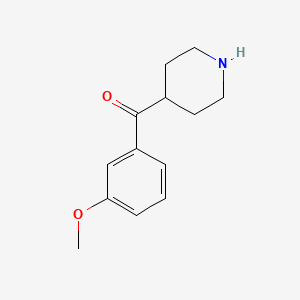

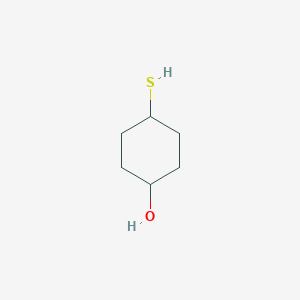
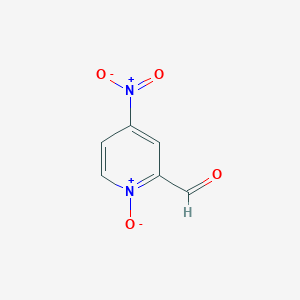
![(3,9-Diethyl-1,5,7,11-tetraoxaspiro[5.5]undecane-3,9-diyl)dimethanol](/img/structure/B3055527.png)
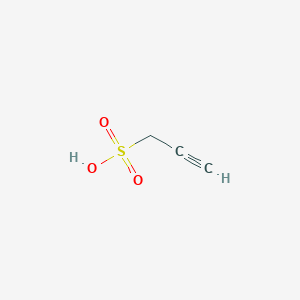

![[1-(6-nitro-1H-benzimidazol-2-yl)pyrrolidin-2-yl]methanol](/img/structure/B3055531.png)
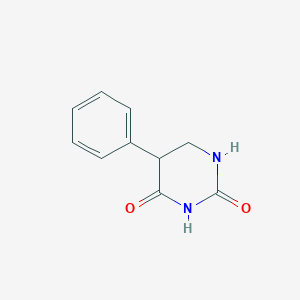
![1-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-2,3-dione](/img/structure/B3055536.png)
